

6-(Trifluoromethyl)pyridine-2-carbonyl chloride physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Trifluoromethyl)pyridine-2-carbonyl chloride

Cat. No.: B1387844

[Get Quote](#)

An In-depth Technical Guide to **6-(Trifluoromethyl)pyridine-2-carbonyl chloride**

Prepared by: Gemini, Senior Application Scientist

Introduction

6-(Trifluoromethyl)pyridine-2-carbonyl chloride is a highly reactive, fluorinated heterocyclic compound that serves as a critical building block in modern synthetic chemistry. Its strategic importance is primarily recognized in the fields of drug discovery and agrochemical development, where the introduction of the 6-(trifluoromethyl)pyridine moiety can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of target molecules.^{[1][2][3]} The presence of the electron-withdrawing trifluoromethyl group and the reactive acyl chloride functionality on the pyridine scaffold makes it a versatile reagent for constructing complex molecular architectures.^[1] This guide provides a comprehensive overview of its physical properties, spectroscopic characteristics, handling protocols, and synthetic utility, designed for researchers and development professionals who require a deep technical understanding of this reagent.

Chemical Identity and Structural Attributes

The unique reactivity and utility of **6-(Trifluoromethyl)pyridine-2-carbonyl chloride** stem directly from its molecular structure. The pyridine ring, an electron-deficient aromatic system, is rendered even more so by the potent inductive effect of the C-6 trifluoromethyl group. This

electronic feature influences the reactivity of the C-2 carbonyl chloride, making it a highly efficient acylating agent.

Identifier	Data
IUPAC Name	6-(Trifluoromethyl)pyridine-2-carbonyl chloride
CAS Number	1099597-77-9 [1] [4] [5] [6]
Molecular Formula	C ₇ H ₃ ClF ₃ NO [1] [4]
Molecular Weight	209.55 g/mol [1] [4]
Chemical Structure	alt text
SMILES String	FC(F)(F)c1ccccc(n1)C(Cl)=O [4]
InChI Key	AUWDKAUYDQJDMS-UHFFFAOYSA-N [4]

Physicochemical Properties

The physical properties of this compound are critical for its appropriate handling, storage, and use in reactions. It is a liquid at room temperature with a density significantly greater than water.[\[4\]](#)[\[5\]](#)

Property	Value	Source(s)
Appearance	Liquid	[4]
Density	1.450 g/mL at 25 °C	[4] [5]
Boiling Point	203.7 ± 40.0 °C (Predicted)	[5]
Refractive Index	n _{20/D} 1.473	[4] [5]
Flash Point	>110 °C	[5]

Solubility and Reactivity Profile

As a reactive acyl chloride, **6-(Trifluoromethyl)pyridine-2-carbonyl chloride** is not soluble in protic solvents like water or alcohols but rather reacts exothermically with them to form the corresponding carboxylic acid or ester, respectively. It is typically soluble in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene. Its high reactivity necessitates handling under anhydrous conditions to prevent decomposition.

Spectroscopic Characterization (Predicted)

While a comprehensive set of published experimental spectra for this specific compound is not readily available, its spectroscopic profile can be reliably predicted based on the constituent functional groups and analysis of structurally related compounds.^{[7][8]} These predictions are invaluable for reaction monitoring and quality control.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. Due to the strong electron-withdrawing nature of both the trifluoromethyl and carbonyl chloride groups, all signals will be shifted significantly downfield.

- H-3, H-4, H-5: Expected in the range of δ 7.8 - 8.5 ppm. The precise chemical shifts and coupling patterns (doublets and a triplet) will depend on the specific electronic environment of each proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key structural information.

- C=O (Carbonyl): Expected at δ 165 - 170 ppm, typical for an acyl chloride.^[8]
- C-2 and C-6 (Carbons bonded to substituents): Expected to be significantly deshielded, appearing in the δ 150 - 160 ppm region.^[8]
- Aromatic Carbons (C-3, C-4, C-5): Expected in the δ 120 - 145 ppm range.^[8]
- CF₃ Carbon: Expected around δ 118 - 125 ppm, appearing as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

Infrared (IR) Spectroscopy

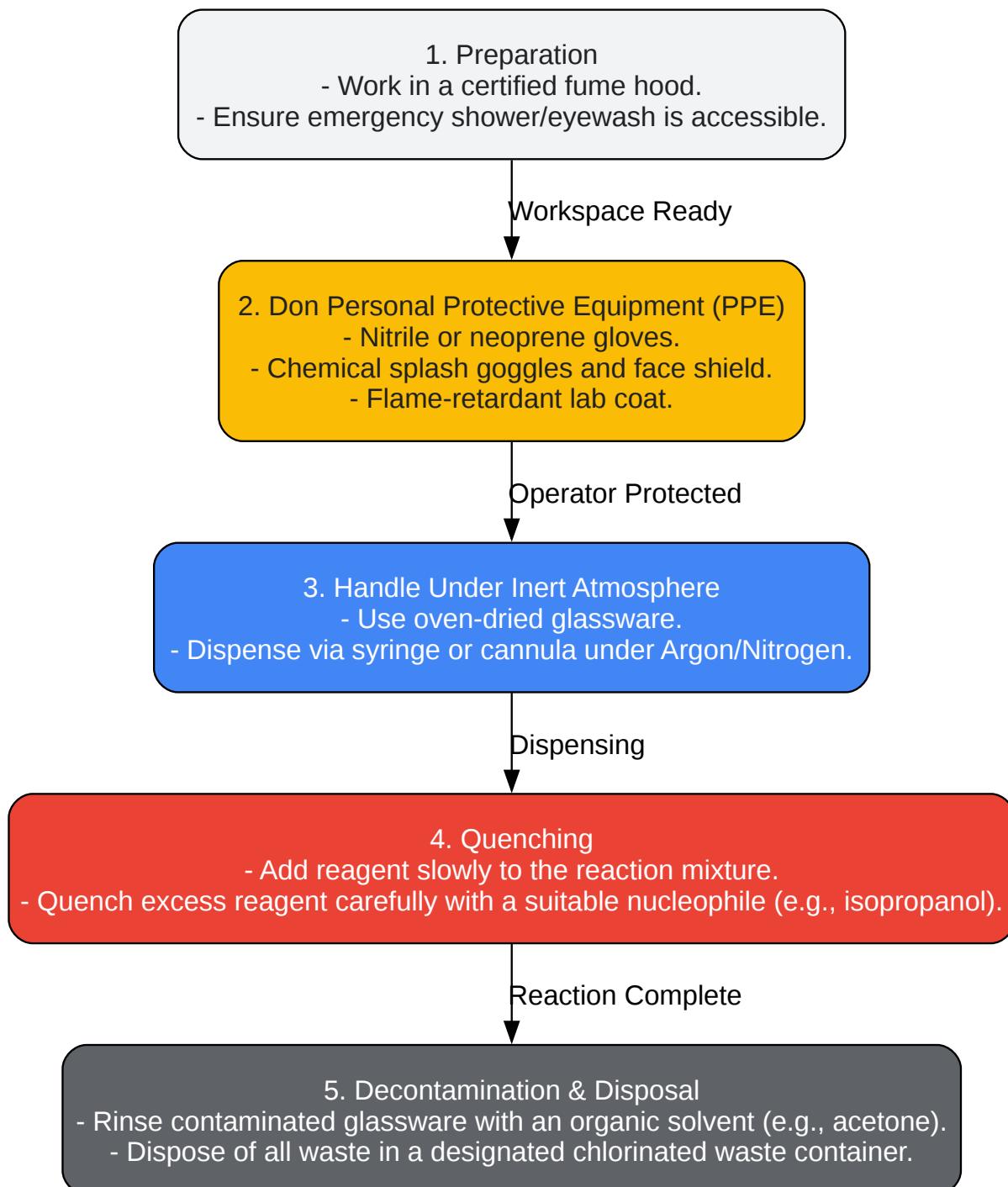
The IR spectrum will be dominated by a few characteristic absorption bands.

- C=O Stretch (Acyl Chloride): A very strong and sharp band is predicted in the range of 1770-1815 cm^{-1} . This is the most diagnostic peak.
- C-F Stretches (Trifluoromethyl): Strong, broad absorptions are expected between 1100-1350 cm^{-1} .
- Pyridine Ring Vibrations: Multiple bands of medium intensity will appear in the 1400-1600 cm^{-1} region.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

- Molecular Ion (M^+): The spectrum should exhibit a molecular ion peak at m/z 209.
- Isotopic Pattern: Due to the presence of one chlorine atom, a characteristic $\text{M}+2$ peak at m/z 211 with approximately one-third the intensity of the M^+ peak is expected.
- Key Fragmentation: Common fragmentation pathways would likely involve the loss of a chlorine radical ($\text{M}-35$) or the entire carbonyl chloride group ($\text{M}-63$).


Safety, Handling, and Storage

This compound is classified as corrosive and causes severe skin burns and eye damage.[\[4\]](#)[\[9\]](#) Strict adherence to safety protocols is mandatory.

Safety Information	Details
GHS Pictogram	GHS05 (Corrosion) [4]
Signal Word	Danger [4]
Hazard Statement	H314: Causes severe skin burns and eye damage [4]
Precautionary Codes	P280, P305 + P351 + P338, P310 [4]

Experimental Protocol: Safe Handling

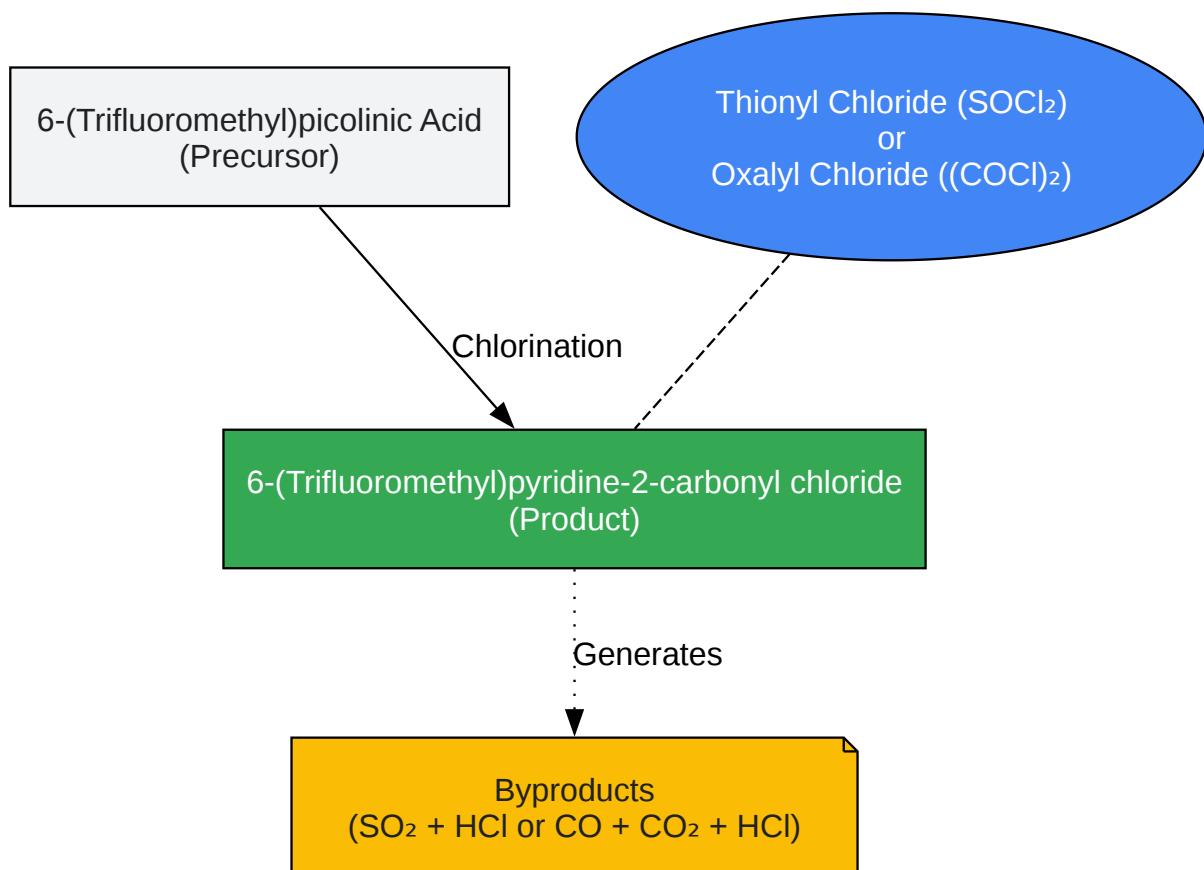
The following workflow must be followed to ensure the safe handling of this reactive reagent.

[Click to download full resolution via product page](#)

Caption: Workflow for the safe handling and use of the reagent.

Storage Recommendations

To maintain its integrity, **6-(Trifluoromethyl)pyridine-2-carbonyl chloride** must be stored under controlled conditions.


- Temperature: Store at -20°C for long-term stability.[1][4][5]
- Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent hydrolysis from atmospheric moisture.[1][9]
- Container: Keep in a tightly sealed container, preferably in a secondary container, within a designated cold storage unit for corrosive materials.[10]

Synthetic Considerations and Applications

The primary utility of this compound is as a potent acylating agent for introducing the 6-(trifluoromethyl)picolinoyl moiety into a target molecule. This is a common strategy in the synthesis of pharmaceuticals and agrochemicals.[1][3]

Plausible Synthesis of the Reagent

The title compound is typically prepared from its corresponding carboxylic acid, 6-(trifluoromethyl)picolinic acid. This transformation is a standard procedure in organic synthesis, commonly achieved by treatment with a chlorinating agent like thionyl chloride or oxaly chloride.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic route to the title compound.

Experimental Protocol: General Amide Coupling

This protocol outlines a representative application of the reagent in forming an amide bond with a primary amine, a fundamental transformation in drug development.

- Reaction Setup: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the primary amine substrate (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM).
- Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

- Reagent Addition: Slowly add a solution of **6-(Trifluoromethyl)pyridine-2-carbonyl chloride** (1.05 eq.) in anhydrous DCM to the stirred reaction mixture over 15-20 minutes. The slight excess of the acyl chloride ensures complete consumption of the valuable amine substrate.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting amine.
- Workup: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired amide.

Conclusion

6-(Trifluoromethyl)pyridine-2-carbonyl chloride is a high-value synthetic intermediate with well-defined physical properties and predictable spectroscopic characteristics. Its utility is matched by its hazardous nature, demanding rigorous adherence to safety and handling protocols. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe implementation in research and development, enabling the synthesis of next-generation pharmaceuticals and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-(Trifluoromethyl)pyridine-2-carbonyl chloride [myskinrecipes.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. 6- (三氟甲基) 吡啶-2-羧基氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6-(Trifluoromethyl)pyridine-2-carbonyl chloride CAS#: 1099597-77-9 [amp.chemicalbook.com]
- 6. 6-(Trifluoromethyl)pyridine-2-carbonyl chloride | 1099597-77-9 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- To cite this document: BenchChem. [6-(Trifluoromethyl)pyridine-2-carbonyl chloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1387844#6-trifluoromethyl-pyridine-2-carbonyl-chloride-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com